3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781288
InChI: InChI=1S/C17H20N4O2S/c1-11(2)16-19-20-17(24-16)18-15(22)8-10-21-9-7-12-13(21)5-4-6-14(12)23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,20,22)
SMILES:
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

CAS No.:

Cat. No.: VC14781288

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide -

Specification

Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
IUPAC Name 3-(4-methoxyindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H20N4O2S/c1-11(2)16-19-20-17(24-16)18-15(22)8-10-21-9-7-12-13(21)5-4-6-14(12)23-3/h4-7,9,11H,8,10H2,1-3H3,(H,18,20,22)
Standard InChI Key VDJSKXMOUYEKLE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC

Introduction

3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound characterized by its unique structural features, which include an indole moiety, a thiadiazole ring, and a propanamide group. The molecular formula of this compound is C17H20N4O2S, with a molecular weight of approximately 344.4 g/mol . The presence of the methoxy group on the indole ring enhances its solubility and may influence its biological activity, while the thiadiazole component is recognized for its diverse pharmacological properties.

Structural Features and Biological Activity

The compound's structural components contribute significantly to its biological activity. Indoles are known for their diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The thiadiazole portion is associated with antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit phosphodiesterase enzymes, which play critical roles in various signaling pathways related to pain and inflammation.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamideLacks the methoxy group on the indole ringAnticancer properties
3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamideMethyl group on the thiadiazole ring instead of propan-2-ylAntimicrobial effects
3-(1H-indol-3-yl)-1-phenyltetrahydroisoquinolineIndole with phenyl substitutionNeuroprotective effects

The uniqueness of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide lies in its specific combination of an indole ring with a thiadiazole moiety linked through a propanamide group, enhancing its chemical diversity and potential biological activities compared to other similar compounds.

Synthesis and Potential Applications

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves several steps, which can be optimized using advanced synthetic accessibility prediction models like DeepSA. The potential applications of this compound span various fields, including medicinal chemistry, due to its diverse pharmacological properties and ability to interact with multiple molecular targets.

Research Findings and Future Directions

Recent research highlights the compound's potential in inhibiting phosphodiesterase enzymes, which are critical in signaling pathways related to pain and inflammation. Further studies are needed to fully explore its pharmacological properties and potential therapeutic applications. The compound's drug-like properties and biological activity make it an interesting candidate for further pharmacological exploration and drug development.

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